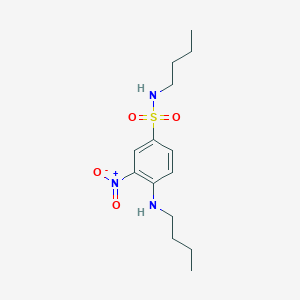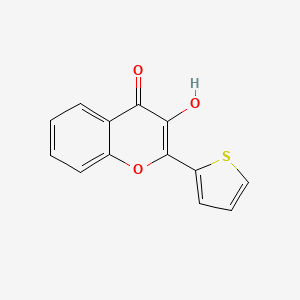
3-hydroxy-2-(2-thienyl)-4H-chromen-4-one
描述
3-hydroxy-2-(2-thienyl)-4H-chromen-4-one, also known as flavokawain A (FKA), is a naturally occurring chalcone found in the roots of the kava plant (Piper methysticum). FKA has gained significant attention in recent years due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial effects.
作用机制
The anti-cancer effects of FKA are thought to be mediated through multiple mechanisms. FKA has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which leads to the induction of apoptosis in cancer cells. FKA also inhibits the NF-κB pathway, which is involved in inflammation and cancer cell survival. Additionally, FKA can induce endoplasmic reticulum stress, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
FKA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FKA has also been shown to have anti-microbial effects against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
实验室实验的优点和局限性
One advantage of using FKA in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic drugs. However, FKA has limited solubility in water, which can make it difficult to administer in certain experiments. Additionally, FKA has not been extensively studied in vivo, which limits its potential clinical applications.
未来方向
Future research on FKA could focus on its potential therapeutic applications in other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Additionally, further studies on the pharmacokinetics and toxicity of FKA could provide valuable information for its potential clinical use. Finally, the development of novel formulations or delivery methods for FKA could improve its solubility and bioavailability, making it a more viable therapeutic option.
科学研究应用
FKA has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that FKA can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, prostate, colon, and lung cancer cells. FKA has also been shown to inhibit cancer cell migration and invasion, which are important processes for cancer metastasis.
属性
IUPAC Name |
3-hydroxy-2-thiophen-2-ylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-11-8-4-1-2-5-9(8)16-13(12(11)15)10-6-3-7-17-10/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIOWDJRLUYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291839 | |
| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91805-20-8 | |
| Record name | NSC78630 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78630 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-hydroxy-2-(thiophen-2-yl)-4h-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 3-hydroxy-2-(2-thienyl)-4H-chromen-4-one in the presented research?
A1: The research primarily focuses on utilizing HTC as a chromogenic reagent for the spectrophotometric determination of various metal ions. [, , , , , , , , , ] This technique relies on the formation of colored complexes between HTC and specific metal ions, with the color intensity directly proportional to the metal ion concentration.
Q2: Which metal ions can be detected using this compound, and what are the typical analytical wavelengths?
A2: HTC has been successfully employed in the spectrophotometric determination of several metal ions, including:
- Vanadium (III): Forms a yellow complex with HTC, extracted into carbon tetrachloride with maximum absorbance (λmax) at 420 nm. []
- Vanadium (V): Forms a dark yellow complex with HTC, extracted into benzene with λmax at 415-425 nm. []
- Iron (III): Forms a brown complex with HTC, extracted into chloroform with λmax at 415 nm. []
- Molybdenum (VI): Forms a complex with HTC, dissolved in water with Triton X-100 with λmax at 410 nm. [, ]
- Cerium (III): Forms a complex with HTC in the presence of diphenylamine with λmax at 430 nm. []
- Molybdenum (V): Forms a yellow complex with HTC, extracted into chloroform with λmax at 424 nm. []
- Thorium (IV): Forms a yellow complex with HTC in dilute acetic acid solution with λmax at 430 nm. []
- Palladium: Forms a yellow complex with HTC, extracted into chloroform with λmax at 455nm. []
Q3: How sensitive and selective is this compound in these spectrophotometric assays?
A3: The research indicates that HTC exhibits good sensitivity and selectivity for the targeted metal ions. For instance:
- High molar absorptivity: HTC complexes with various metal ions display high molar absorptivity, ranging from 3.27 x 10^4 to 7.45 x 10^4 dm3 mol-1 cm-1, indicating strong light absorption and enhancing the sensitivity of detection. [, , , , , ]
- Low Sandell's sensitivity values: Reported values are in the range of 0.0016 to 0.0097 μg cm-2, reflecting the method's ability to detect low concentrations of the target metals. [, , , , ]
- Tolerance to interfering ions: The methods demonstrated significant tolerance to various other metal ions commonly found in samples, ensuring selective detection of the target metals. [, , , ]
Q4: What types of samples have been analyzed using these this compound based methods?
A4: The research demonstrates the successful application of HTC-based spectrophotometric methods for analyzing various sample types, including:
- Synthetic samples: Used to validate the accuracy and precision of the developed methods. [, ]
- Technical samples: Highlighting the applicability of these methods for analyzing real-world samples containing the target metal ions. []
- Industrial samples: Demonstrating the practical use of these methods in industrial settings for quality control and monitoring. []
- Various other unspecified samples: Suggesting the versatility of these methods for analyzing different matrixes. [, ]
Q5: Are there any limitations to using this compound in analytical applications?
A5: While HTC demonstrates significant potential as an analytical reagent, some limitations are acknowledged in the research:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)
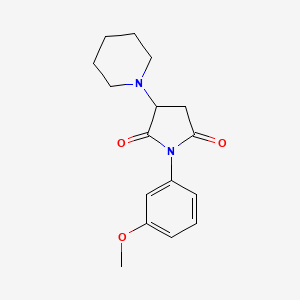
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)
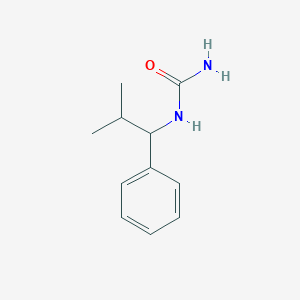
![1-isopropyl-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4887393.png)

![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
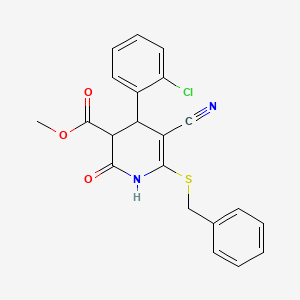
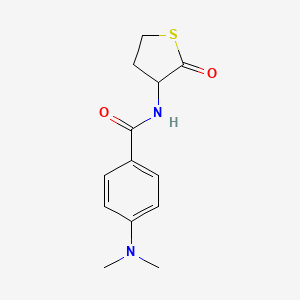
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B4887441.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B4887451.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4887456.png)
